molecular formula C10H11ClO3 B095672 Mecoprop-P CAS No. 16484-77-8

Mecoprop-P

Cat. No.: B095672
CAS No.: 16484-77-8
M. Wt: 214.64 g/mol
InChI Key: WNTGYJSOUMFZEP-SSDOTTSWSA-N
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Description

A-228839 is a potent farnesyltransferase inhibitor, a class of compounds known for their ability to inhibit the enzyme farnesyltransferase. This enzyme is crucial for the post-translational modification of proteins, particularly the Ras GTPases, which play pivotal roles in cell signaling pathways. By inhibiting farnesyltransferase, A-228839 can disrupt the function of Ras proteins, making it a valuable compound in cancer research and immunomodulation .

Scientific Research Applications

A-228839 has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein prenylation.

    Biology: Researchers use A-228839 to investigate the role of Ras proteins in cell signaling and their impact on cell proliferation and apoptosis.

    Medicine: A-228839 is explored for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells by disrupting Ras signaling pathways.

    Industry: The compound’s immunomodulatory properties make it a candidate for developing new immunosuppressive therapies.

Mechanism of Action

Target of Action

Mecoprop-P, also known as methylchlorophenoxypropionic acid (MCPP), is primarily used to control broadleaf weeds . Its primary targets are broadleaf weeds such as cleavers, chickweed, clover, plantains, ground ivy, knotweed, bluegrasses, and bent grass . These weeds are detrimental to the growth of desired plants, and thus, controlling them is crucial for successful cultivation.

Mode of Action

This compound is a selective, systemic herbicide that is absorbed through leaves and translocated to roots . It mimics the plant hormone IAA (auxin) and kills most broadleaf weeds by causing uncontrolled growth . This uncontrolled growth eventually leads to the death of the weed. The herbicidal activity of this compound is attributed to its ®-(+)-enantiomer .

Biochemical Pathways

This compound disrupts normal cell division in targeted weeds . It does this by mimicking the plant hormone IAA (auxin), which is involved in the regulation of cell division and growth . When this compound mimics auxin, it causes an overstimulation of these processes, leading to uncontrolled growth and eventually, the death of the weed .

Pharmacokinetics

This compound is highly water-soluble, with a solubility of 869 mg/L at 20°C . It has low values of both log Kow (-0.19 to 0.02) and Koc (31), indicating that it is virtually non-bioaccumulative . This compound can be absorbed across the gut, lung, and skin .

Result of Action

The result of this compound’s action is the death of broadleaf weeds. By causing uncontrolled growth, this compound disrupts the normal life cycle of the weed, leading to its death . This helps in the successful cultivation of desired plants by reducing competition for resources.

Action Environment

This compound is used in a variety of environments, including lawns, sports fields, golf courses, fairways, and cereals including wheat, barley, oats, triticale . It is also used in noncrop areas such as rights-of-way and drainage ditch banks . The efficacy of this compound can be influenced by environmental factors such as temperature, rainfall, and soil type. For example, its high water solubility means that it can be easily washed away by rain, reducing its effectiveness . Additionally, this compound readily biodegrades in soil , which can also influence its action and stability.

Safety and Hazards

Mecoprop-P is classified as harmful if swallowed and toxic in contact with skin. It causes serious eye damage and is harmful to aquatic life with long-lasting effects .

Biochemical Analysis

Biochemical Properties

Mecoprop-P is a synthetic auxin herbicide . Auxins are a class of plant hormones that play a crucial role in coordinating growth and behavioral processes in the plant’s life cycle. This compound mimics the action of these hormones, leading to uncontrolled growth and eventually the death of the plant

Cellular Effects

The cellular effects of this compound are primarily related to its impact on plant cells. By mimicking the plant hormone auxin, this compound disrupts normal plant growth processes

Molecular Mechanism

This compound exerts its effects at the molecular level by mimicking the plant hormone auxin . This leads to uncontrolled growth in plants, ultimately causing their death

Preparation Methods

The synthesis of A-228839 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a biphenyl core, followed by the introduction of functional groups necessary for farnesyltransferase inhibition. Reaction conditions often involve the use of strong bases, organic solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to maintain consistency and efficiency .

Chemical Reactions Analysis

A-228839 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the biphenyl core, potentially altering its inhibitory activity.

    Reduction: Reduction reactions can be used to modify the nitro groups present in the compound, converting them to amines.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups, enhancing the compound’s activity or stability.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

A-228839 is unique among farnesyltransferase inhibitors due to its high potency and specificity. Similar compounds include:

    Tipifarnib: Another farnesyltransferase inhibitor used in cancer research.

    Lonafarnib: Known for its use in treating progeria and other diseases involving defective protein prenylation.

    BMS-214662: A farnesyltransferase inhibitor with a different chemical structure but similar mechanism of action.

Compared to these compounds, A-228839 has shown greater efficacy in inhibiting lymphocyte activation and function, making it a promising candidate for further research and development .

Properties

IUPAC Name

(2R)-2-(4-chloro-2-methylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTGYJSOUMFZEP-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032670
Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless odorless solid; [Reference #1]
Record name Mecoprop-P
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CAS No.

16484-77-8
Record name (+)-Mecoprop
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mecoprop-P [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016484778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-2-(4-Chloro-2-methylphenoxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3032670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name mecoprop-P (ISO); (R)-2-(4-chloro-2-methylphenoxy)propionic acid
Source European Chemicals Agency (ECHA)
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Record name MECOPROP-P
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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